molecular formula C20H33N5O3 B2519804 1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 673493-57-7

1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2519804
CAS No.: 673493-57-7
M. Wt: 391.516
InChI Key: YDCAFHPAHXVHQE-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a morpholine ring and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with an octyl halide, followed by the introduction of the morpholine moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the octyl chain using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-7-octylxanthine: Similar structure but lacks the morpholine moiety.

    8-(morpholin-4-ylmethyl)-1,3-dimethylxanthine: Similar structure but lacks the octyl chain.

    7-octyl-1,3-dimethylxanthine: Similar structure but lacks the morpholine moiety.

Uniqueness

1,3-dimethyl-8-[(morpholin-4-yl)methyl]-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to the presence of both the morpholine ring and the octyl chain, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-octylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N5O3/c1-4-5-6-7-8-9-10-25-16(15-24-11-13-28-14-12-24)21-18-17(25)19(26)23(3)20(27)22(18)2/h4-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCAFHPAHXVHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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